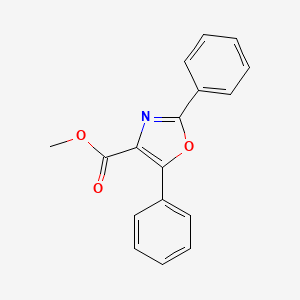

Methyl 2,5-diphenyloxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,5-diphenyloxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-diphenyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of azole-4-carboxylates with palladium acetate (Pd(OAc)2), triphenylphosphine (Ar3P), silver acetate (AgOAc), and trifluoroacetic acid (TFA) in N-methyl-2-pyrrolidone (NMP) . The reaction is typically carried out in a Schlenk tube under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-diphenyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 2,5-diphenyloxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2,5-diphenyloxazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Methyl 2,5-diphenyloxazole-4-carboxylate can be compared with other oxazole derivatives such as:

2-methyl-4,5-diphenyloxazole: Similar in structure but with different substituents.

Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:

Biological Activity

Methyl 2,5-diphenyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting significant research findings, case studies, and data tables.

Synthesis and Structural Characteristics

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The synthesis of this compound typically involves the condensation of appropriate phenyl derivatives with oxazole intermediates. Recent methods have focused on achieving high yields through various catalytic processes, including palladium-catalyzed reactions .

Antibacterial Activity

Research has indicated that derivatives of oxazoles exhibit notable antibacterial properties. A study evaluating various analogs showed that some compounds significantly inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

| Compound | MIC against S. aureus (μM) | MIC against S. pyogenes (μM) |

|---|---|---|

| 14 | >32 | >32 |

| 19 | 0.25 | 0.5 |

| 22 | 0.5 | 4 |

| 42 | 16 | >32 |

The results indicate that compound 19 exhibited the lowest MIC values, suggesting strong antibacterial activity .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound and its analogs can modulate inflammatory responses in macrophages. The compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The findings are presented in Table 2.

| Compound | IC50 for TNF-α (μM) | IC50 for IL-1β (μM) |

|---|---|---|

| 19 | 10 | 10 |

| 22 | 1 | 1 |

| 43 | 10 | >10 |

Compounds 22 and 43 showed significant anti-inflammatory effects at low concentrations, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study: In Vivo Efficacy

A pivotal study investigated the pharmacokinetics and pharmacodynamics of a closely related compound, demonstrating its efficacy in reducing inflammation in rat models. The compound exhibited a favorable profile with significant reductions in inflammatory markers compared to controls, suggesting that this compound may share similar beneficial effects .

Molecular Docking Studies

Molecular docking experiments have been employed to elucidate the binding affinity of this compound to various biological targets. These studies revealed that the compound interacts effectively with soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways. The docking scores indicated promising binding interactions that could be exploited for drug design .

Properties

CAS No. |

25755-94-6 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

methyl 2,5-diphenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C17H13NO3/c1-20-17(19)14-15(12-8-4-2-5-9-12)21-16(18-14)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

FTWPUAXSLGUOMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.